An In-depth Technical Guide to Ald-Ph-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Ald-Ph-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG12-TFP ester is a heterobifunctional crosslinker integral to the fields of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key components: a phenyl aldehyde group, a 12-unit polyethylene (B3416737) glycol (PEG) chain, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of reactive moieties allows for the sequential and specific conjugation of two different molecules, providing precise control over the final conjugate's architecture.
The TFP ester provides a highly reactive site for covalent linkage to primary amines, such as those found on the surface of proteins and antibodies. Concurrently, the aldehyde group offers a bioorthogonal handle for reaction with aminooxy or hydrazide-functionalized molecules, often the cytotoxic payload in an ADC or the E3 ligase ligand in a PROTAC. The intervening PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic profile of the final biotherapeutic.[1][2][3]
Chemical Properties and Specifications
A comprehensive understanding of the physicochemical properties of Ald-Ph-PEG12-TFP ester is crucial for its effective application in bioconjugation strategies.
| Property | Value | Reference |
| Chemical Formula | C41H59F4NO16 | [2] |
| Molecular Weight | 897.9 g/mol | [2] |
| CAS Number | 2055105-36-5 | [2][4] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers | N/A |
| Storage Conditions | -20°C, protect from moisture | [2] |
Mechanism of Action and Bioconjugation Chemistry
The utility of Ald-Ph-PEG12-TFP ester lies in the orthogonal reactivity of its two terminal functional groups, enabling a two-step conjugation process.
TFP Ester Reaction with Primary Amines
The TFP ester is a highly reactive group that readily undergoes acylation with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, to form a stable amide bond. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous solutions, which can lead to higher conjugation yields. The optimal pH for this reaction is typically between 7.5 and 8.0.
Aldehyde Reaction with Aminooxy or Hydrazide Groups
The benzaldehyde (B42025) group reacts specifically with aminooxy-functionalized molecules to form a stable oxime linkage, or with hydrazide-functionalized molecules to create a hydrazone bond. These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without cross-reacting with other functional groups present in biological systems. The formation of hydrazone bonds is particularly noteworthy in ADC development, as their stability is pH-dependent. They remain relatively stable at the physiological pH of blood (pH 7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating the intracellular release of the cytotoxic payload.
Experimental Protocols
The following are representative protocols for a two-step conjugation process using Ald-Ph-PEG12-TFP ester to create an antibody-drug conjugate. These protocols are generalized and should be optimized for specific antibodies and payloads.
Step 1: Conjugation of Ald-Ph-PEG12-TFP Ester to an Antibody
Objective: To covalently attach the linker to the antibody via the TFP ester reaction with lysine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)
-
Ald-Ph-PEG12-TFP ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of Ald-Ph-PEG12-TFP ester in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.
-
Adjust the concentration of the antibody to 5-10 mg/mL in the reaction buffer.
-
Add the desired molar excess of the Ald-Ph-PEG12-TFP ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Purify the aldehyde-functionalized antibody using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
-
Characterize the purified conjugate to determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Step 2: Conjugation of a Hydrazide- or Aminooxy-Functionalized Payload
Objective: To attach the payload to the aldehyde-functionalized antibody.
Materials:
-
Purified aldehyde-functionalized antibody from Step 1.
-
Hydrazide- or aminooxy-functionalized payload.
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare a stock solution of the payload in anhydrous DMSO or DMF.
-
Exchange the buffer of the aldehyde-functionalized antibody to the reaction buffer.
-
Add a 3- to 10-fold molar excess of the payload stock solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 4-16 hours. The reaction can be accelerated by the addition of a catalyst, such as aniline, for hydrazone formation.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and other impurities.
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation, and in vitro cytotoxicity.
Quantitative Data
The performance of an ADC or PROTAC is heavily influenced by the physicochemical properties of the linker. The following tables summarize typical quantitative data for linkers similar to Ald-Ph-PEG12-TFP ester.
Table 5.1: TFP Ester Reactivity and Stability
| Parameter | Typical Value | Significance |
| Optimal pH for Amine Reaction | 7.5 - 8.0 | Maximizes reaction with primary amines while minimizing hydrolysis. |
| Half-life of Hydrolysis (pH 8.0) | Several hours | TFP esters are more stable to hydrolysis than NHS esters, allowing for longer reaction times and potentially higher yields. |
| Typical Conjugation Efficiency | 50-80% | Dependent on antibody, linker concentration, and reaction conditions. |
Table 5.2: Hydrazone Linkage Stability
| Condition | Half-life (t1/2) | Significance |
| Physiological pH (7.4) | > 100 hours | Ensures stability of the ADC in circulation, minimizing premature drug release and off-target toxicity. |
| Acidic pH (4.5-5.5) | 1 - 10 hours | Facilitates rapid cleavage of the linker and release of the payload within the acidic environment of endosomes and lysosomes of target cells. |
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: A two-step experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Signaling Pathway for ADC-Mediated Cell Killing
Caption: The mechanism of action for an ADC, from cell surface binding to payload-induced apoptosis.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Conclusion
Ald-Ph-PEG12-TFP ester is a sophisticated and versatile heterobifunctional linker that offers precise control over the synthesis of complex bioconjugates. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool for the development of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties and reaction kinetics is paramount for its successful implementation in drug discovery and development pipelines. The protocols and data presented herein provide a foundational guide for researchers and scientists working at the forefront of bioconjugation chemistry.
